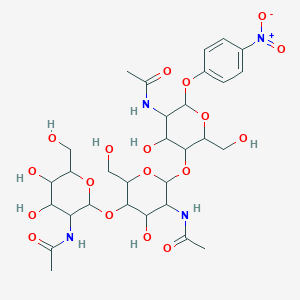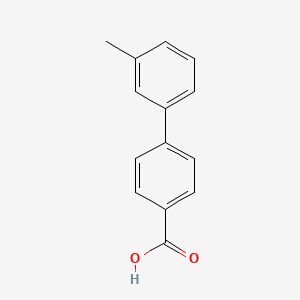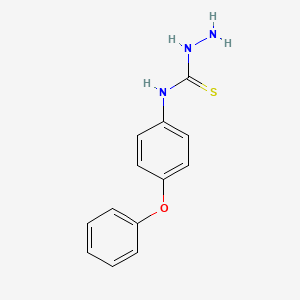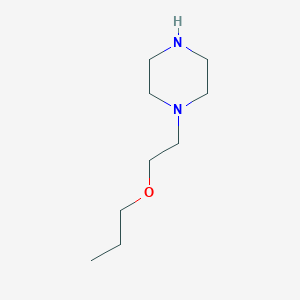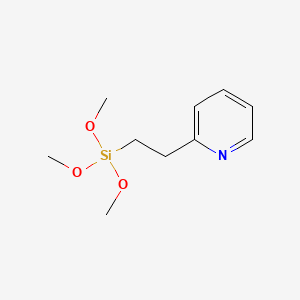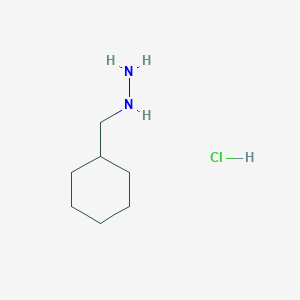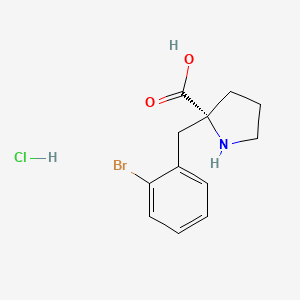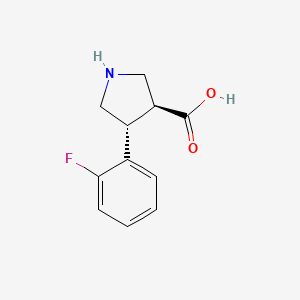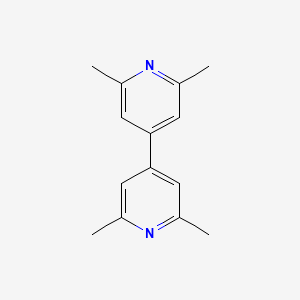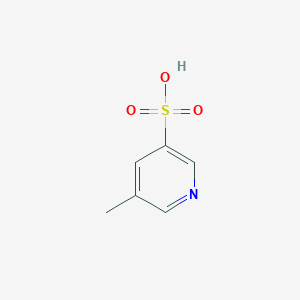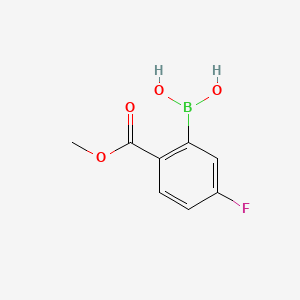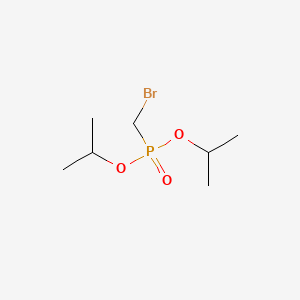
Diisopropyl bromomethylphosphonate
描述
Diisopropyl bromomethylphosphonate is an organophosphorus compound with the molecular formula C7H16BrO3P. It is primarily used as an intermediate in organic synthesis and as a biochemical reagent. This compound is characterized by its clear, colorless appearance and is insoluble in water .
准备方法
Synthetic Routes and Reaction Conditions: Diisopropyl bromomethylphosphonate can be synthesized through the reaction of diisopropyl phosphite with paraformaldehyde and triethylamine, followed by bromination . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: Diisopropyl bromomethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine can yield a phosphonate ester with an amine substituent .
科学研究应用
Diisopropyl bromomethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound serves as a biochemical reagent in enzyme studies and other biological assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
作用机制
The mechanism of action of diisopropyl bromomethylphosphonate involves its role as a biochemical reagent. It can interact with enzymes and other biological molecules, often acting as an inhibitor or a substrate analog. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Diisopropyl methylphosphonate: Similar in structure but with a methyl group instead of a bromomethyl group.
Diisopropyl tosyloxymethanephosphonate: Another related compound used in similar synthetic applications.
Uniqueness: Diisopropyl bromomethylphosphonate is unique due to its bromomethyl group, which makes it particularly reactive in nucleophilic substitution reactions. This reactivity is leveraged in various synthetic and industrial applications, distinguishing it from other phosphonate compounds .
属性
IUPAC Name |
2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrO3P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNONGIUWXHOEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CBr)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402436 | |
| Record name | Diisopropyl bromomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98432-80-5 | |
| Record name | Diisopropyl bromomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-(bromomethyl)-, bis(1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of diisopropyl bromomethylphosphonate in the synthesis of diphosphorylmethanes?
A1: this compound serves as a crucial starting material in the synthesis of diphosphorylmethanes with diverse substituents []. The research highlights an improved Arbuzov-type synthesis where this compound reacts with either isopropyl diphenylphosphinite or diisopropyl phenylphosphonite. This reaction leads to the formation of diphosphorylmethanes with varying substituents on the phosphorus atoms [].
Q2: How is this compound synthesized according to the research?
A2: The abstract describes a synthesis method for this compound that involves reacting an excess of methylene bromide with either triisopropylphosphite or diisopropyl phenylphosphonite []. This reaction yields this compound at approximately 50% yield [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


